molecular formula C16H16N2O2S2 B2487776 3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea CAS No. 2097934-45-5

3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea

Cat. No. B2487776
M. Wt: 332.44
InChI Key: SQAYSDHPUBSGRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furan and thiophene-containing compounds typically involves condensation reactions, cyclization, and functional group modifications. For instance, one study describes the synthesis and characterization of urea and thiourea derivatives involving furan units, providing insights into synthetic approaches for similar compounds (Alabi et al., 2020). Another synthesis method involves the condensation of furan and thiophene aldehydes with nitro-substituted CH acids to produce geminally activated nitro dienes, highlighting strategies for incorporating furan and thiophene motifs into complex molecules (Baichurin et al., 2019).

Molecular Structure Analysis

The molecular structure of furan and thiophene-containing ureas can be elucidated through spectroscopic methods such as NMR and IR spectroscopy, providing detailed information on the arrangement of atoms and the presence of functional groups. Computational studies, such as DFT calculations, further complement the understanding of molecular geometries and electronic structures, as demonstrated in research on bis(furan-2-yl)methylene ureas (Alabi et al., 2020).

Chemical Reactions and Properties

Compounds containing furan and thiophene units alongside urea functionalities can undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic addition. The presence of furan and thiophene rings also imparts unique electronic and photophysical properties to these molecules, making them interesting candidates for applications in material science and organic electronics. For example, the electrochemical copolymerization of furan and thiophene has been studied to produce materials with desirable conductive properties (Li et al., 2004).

Safety And Hazards

The safety and hazards associated with thiophene and furan derivatives can vary greatly depending on their specific structure .

Future Directions

Thiophene and furan derivatives continue to be a topic of interest in various fields, including medicinal chemistry, due to their potential biological activities . Future research will likely continue to explore new synthesis methods, biological activities, and applications of these compounds .

properties

IUPAC Name

1-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c19-16(17-9-13-3-2-7-22-13)18-10-14(12-5-8-21-11-12)15-4-1-6-20-15/h1-8,11,14H,9-10H2,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAYSDHPUBSGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)NCC2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea

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